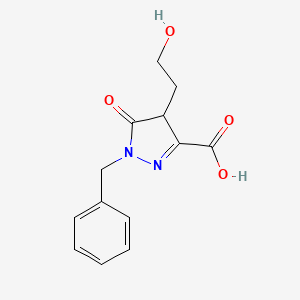

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-Benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a benzyl group at the N1 position, a 2-hydroxyethyl substituent at C4, and a carboxylic acid moiety at C2. Pyrazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Properties

IUPAC Name |

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-7-6-10-11(13(18)19)14-15(12(10)17)8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVIJYAPFGASAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(C(=N2)C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by the introduction of a hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the pyrazole ring can be reduced to form a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 1-benzyl-4-(2-carboxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 1-benzyl-4-(2-hydroxyethyl)-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural motifs with several pyrazole-carboxylic acid derivatives (Table 1). Key analogues include:

Key Trends :

- Substituents at N1 (benzyl vs. aryl/heteroaryl) influence steric and electronic properties.

- Hydroxyethyl groups improve solubility compared to alkyl or halogenated chains .

- Carboxylic acid position (C3 vs.

Physicochemical Properties

- Molecular Weight : Estimated ~280–300 g/mol (based on analogues in ).

- Acidity: The carboxylic acid (pKa ~2–3) is more acidic than phenol derivatives (e.g., tyrosol, pKa ~10) but less acidic than sulfonated analogues (pKa <1) .

- Solubility : The hydroxyethyl group increases water solubility compared to methyl or phenyl-substituted pyrazoles .

Biological Activity

1-benzyl-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₄N₂O₄

- Molecular Weight : 262.26 g/mol

Structural Representation

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines, suggesting that this compound may possess comparable properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown efficacy against various cancer cell lines, as summarized in the following table:

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that pyrazole derivatives can activate caspases and modulate the expression of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

Case Studies

-

Study on MCF7 and A549 Cell Lines :

- A series of experiments demonstrated that compounds similar to this compound significantly inhibited the growth of MCF7 (breast cancer) and A549 (lung cancer) cell lines.

- The observed IC50 values were notably lower than those for standard chemotherapeutic agents, indicating a promising therapeutic index.

-

In Vivo Studies :

- Animal models treated with pyrazole derivatives exhibited reduced tumor volumes compared to control groups, further supporting their potential as effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.